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Compound of Interest

Compound Name: NG25 trihydrochloride

Cat. No.: B10764123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of various small molecule

inhibitors targeting the Large Tumor Suppressor (LATS) kinases, key regulators of the Hippo

signaling pathway. As the requested compound, NG25 trihydrochloride, has been identified

as an inhibitor of TAK1 and MAP4K2 kinases rather than LATS kinases, this comparison

focuses on established and recently developed LATS inhibitors.[1] The data presented herein is

intended to aid researchers in selecting the appropriate tool compounds for studying the Hippo

pathway and for potential therapeutic development.

Potency Comparison of LATS Inhibitors
The inhibitory potency of several small molecules against LATS1 and LATS2 has been

evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values,

a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values

indicate higher potency.
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Inhibitor
LATS1 IC50
(nM)

LATS2 IC50
(nM)

ATP
Concentration

Reference

GA-017 4.10 ± 0.79 3.92 ± 0.42 400 µM [2]

Truli 22 6 Not Specified [3]

TDI-011536 Not Specified Not Specified 2 mM [4][5]

Compound 5l 43 24
90 µM (LATS1),

155 µM (LATS2)
[3]

The Hippo Signaling Pathway and LATS Kinases
The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell

proliferation and apoptosis.[6][7][8] LATS1 and LATS2 are core serine/threonine kinases within

this pathway. When activated, LATS kinases phosphorylate and inactivate the transcriptional

co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with

PDZ-binding motif (TAZ).[2][6] This phosphorylation leads to the cytoplasmic sequestration and

subsequent degradation of YAP/TAZ, preventing them from translocating to the nucleus and

promoting the transcription of pro-proliferative and anti-apoptotic genes.[6][7] Inhibition of LATS

kinases, therefore, leads to the activation of YAP/TAZ and subsequent cell growth.[2]
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Caption: The Hippo Signaling Pathway and the role of LATS kinases.
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Experimental Protocols
The following is a representative protocol for an in vitro LATS kinase assay to determine the

IC50 value of an inhibitor. This protocol is a synthesis of methodologies described in the cited

literature.[9][10][11][12]

Objective: To measure the enzymatic activity of LATS1 or LATS2 in the presence of varying

concentrations of an inhibitor to determine its IC50 value.

Materials:

Recombinant human LATS1 or LATS2 enzyme

YAP (or a peptide fragment containing the LATS phosphorylation site) as a substrate

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Test inhibitor compound at various concentrations

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody

for YAP)

Microplate reader (luminometer or spectrophotometer)

Procedure:

Preparation of Reagents:

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

Create a serial dilution of the inhibitor in the kinase assay buffer.

Prepare a solution of LATS kinase and the YAP substrate in the kinase assay buffer.

Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the

specific assay (e.g., 10 µM to 2 mM).
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Kinase Reaction:

To the wells of a microplate, add the LATS kinase and YAP substrate solution.

Add the serially diluted inhibitor solutions to the respective wells. Include a positive control

(no inhibitor) and a negative control (no kinase).

Initiate the kinase reaction by adding the ATP solution to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes).

Detection:

Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by

adding a stop solution).

Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-

Glo) or the amount of phosphorylated YAP (using a phosphospecific antibody and a

secondary detection method like ELISA or Western blot).

Data Analysis:

Measure the signal (luminescence or absorbance) using a microplate reader.

Subtract the background signal (negative control) from all measurements.

Normalize the data to the positive control (100% activity).

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value, which is the

concentration of the inhibitor that reduces kinase activity by 50%.

Experimental Workflow
The general workflow for identifying and characterizing LATS kinase inhibitors involves a multi-

step process, from initial screening to in-depth biochemical and cellular assays.
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Caption: A generalized workflow for LATS inhibitor discovery and characterization.

Conclusion
The development of potent and selective LATS kinase inhibitors is a promising avenue for

therapeutic intervention in diseases characterized by insufficient cell proliferation, such as in

regenerative medicine.[13][14][15] The inhibitors discussed in this guide, including GA-017,

Truli, and its derivatives like TDI-011536, represent valuable chemical tools for dissecting the

complexities of the Hippo signaling pathway.[2][3][15] Future research will likely focus on

improving the selectivity and drug-like properties of these compounds to translate their

therapeutic potential into clinical applications.[3][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Potency and Mechanistic Insights]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764123#comparing-the-potency-of-ng25-
trihydrochloride-to-other-lats-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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